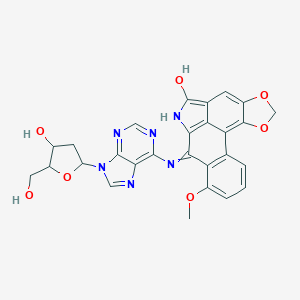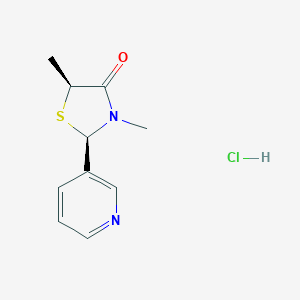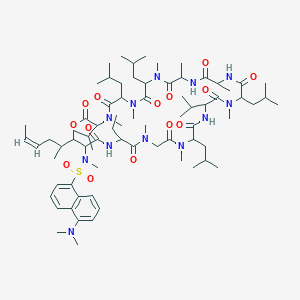![molecular formula C25H24ClN3O2 B237042 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide, also known as ACY-738, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of molecules known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have neuroprotective properties by promoting the growth of neurons and reducing neuroinflammation.
Mechanism Of Action
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to changes in the chromatin structure and gene expression, which can affect various cellular processes. By inhibiting HDACs, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide can promote the acetylation of histones, leading to changes in gene expression that can have therapeutic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide are complex and depend on the specific disease or condition being studied. In general, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms underlying the therapeutic effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide and to develop more effective and targeted HDAC inhibitors.
Synthesis Methods
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 3-chlorobenzoyl chloride followed by coupling with 4-chlorobiphenyl-4-amine. The final product is obtained after purification by column chromatography.
properties
Product Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide |
|---|---|
Molecular Formula |
C25H24ClN3O2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18(30)28-13-15-29(16-14-28)24-12-11-22(17-23(24)26)27-25(31)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,31) |
InChI Key |
GQRCXIUDDFIVPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)